4-Pentylphenol

Overview

Description

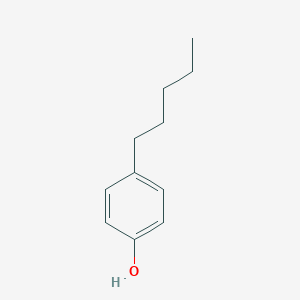

4-Pentylphenol, also known as p-pentylphenol, is an organic compound with the molecular formula C11H16O. It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its antimicrobial properties and is used in various industrial applications .

Mechanism of Action

Biochemical Pathways

Phenolic compounds are known to interact with various biochemical pathways, but the exact pathways and downstream effects influenced by 4-Pentylphenol require further investigation .

Result of Action

Some studies suggest that phenolic compounds can induce oxidative stress in cells , but the specific effects of this compound at the molecular and cellular levels need further investigation.

Biochemical Analysis

Biochemical Properties

It is known that phenolic compounds, like 4-Pentylphenol, can interact with proteins, enzymes, and other biomolecules, often through hydrogen bonding or hydrophobic interactions . These interactions can influence the function of these biomolecules, potentially altering biochemical reactions within the cell .

Cellular Effects

Studies have shown that this compound can have significant effects on cells. For instance, it has been found to inhibit the proliferation of splenic T-lymphocytes, a type of white blood cell, in a dose-related manner .

Molecular Mechanism

The molecular mechanism of action of this compound is not completely elucidated. It is known that phenolic compounds can interact with biomolecules at the molecular level, potentially influencing enzyme activity, gene expression, and other cellular processes

Temporal Effects in Laboratory Settings

Studies have shown that exposure to this compound can lead to changes in cellular function over time

Dosage Effects in Animal Models

It is known that the effects of many phenolic compounds can vary with dosage, with potential toxic or adverse effects at high doses

Metabolic Pathways

Phenolic compounds are generally metabolized in the liver, where they can interact with various enzymes and cofactors

Transport and Distribution

It is known that many phenolic compounds can interact with various transporters and binding proteins, potentially influencing their localization or accumulation within cells .

Subcellular Localization

Many phenolic compounds are known to localize in various subcellular compartments, where they can influence the activity or function of various biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentylphenol can be synthesized through several methods:

Fries Rearrangement: This involves the rearrangement of phenolic esters under the influence of a Lewis acid, such as aluminum chloride, to produce hydroxyaryl ketones, which can then be reduced to phenols.

Bamberger Rearrangement: This method involves the rearrangement of N-phenylhydroxylamines to produce phenols.

Hydrolysis of Phenolic Esters or Ethers: This method involves the hydrolysis of phenolic esters or ethers to produce phenols.

Industrial Production Methods: Industrial production of this compound typically involves the alkylation of phenol with pentyl halides in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

4-Pentylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

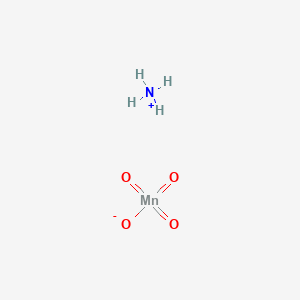

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.

Major Products Formed:

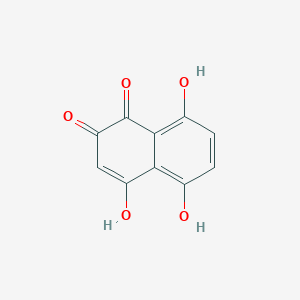

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-Pentylphenol has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name |

4-pentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPSUQQXTRRSBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044164 | |

| Record name | 4-Pentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14938-35-3 | |

| Record name | 4-Pentylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14938-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014938353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pentylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40069Q368Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

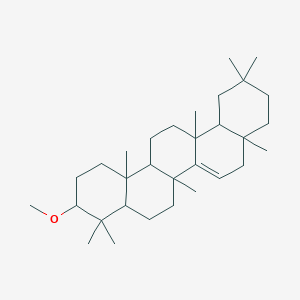

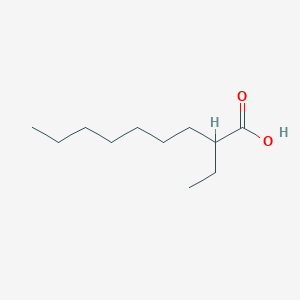

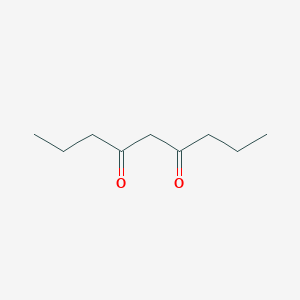

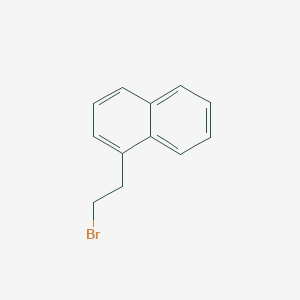

Feasible Synthetic Routes

Q1: How does 4-Pentylphenol exert its estrogenic effects?

A1: this compound exhibits estrogenic activity primarily through its interaction with the estrogen receptor (ER) []. This binding disrupts normal estrogen signaling pathways, leading to downstream effects such as altered gene expression and hormonal imbalance. Studies have shown that this compound can induce the expression of Calbindin-D (CaBP9K 9K) mRNA, a biomarker for estrogenic activity, in the uteri of ovariectomized rats []. This suggests that this compound can mimic the effects of estrogen in biological systems.

Q2: What is the relationship between the structure of this compound and its estrogenic potency?

A2: Research suggests that the size and structure of the alkyl group attached to the phenol ring play a crucial role in determining the estrogenic potency of alkylphenols []. Compounds with bulky alkyl groups or a higher number of carbon atoms, such as 4-nonylphenol and 4- t-octylphenol, generally possess higher estrogenic capacity compared to those with smaller alkyl groups like this compound []. This highlights the importance of structural features in influencing the biological activity of these compounds.

Q3: What are the immunological effects of this compound exposure?

A3: Studies have shown that this compound can negatively impact immune function, specifically within murine splenic lymphocytes [, ]. Exposure to this compound has been linked to decreased splenocyte viability, reduced T-lymphocyte populations, and suppressed production of cytokines (interleukin-2 and interleukin-4) and granzyme-B []. These findings suggest a potential for immunosuppressive effects following this compound exposure.

Q4: Can natural products mitigate the immunotoxicity induced by this compound?

A4: Research indicates that walnut polyphenol extract (WPE) can attenuate the immunotoxicity induced by this compound in murine splenic lymphocytes []. WPE treatment was shown to enhance splenocyte proliferation, increase T lymphocyte populations, and restore cytokine and granzyme-B production in cells exposed to this compound []. This protective effect is attributed to the antioxidant properties of WPE, which help counteract the oxidative stress induced by this compound.

Q5: How can this compound be analyzed in environmental samples?

A5: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the determination of this compound and other phenolic compounds in environmental matrices like soil []. This method involves extraction of the analytes from the sample matrix, often using a technique like Soxhlet extraction, followed by derivatization to enhance their volatility and detectability. The derivatized analytes are then separated and detected by GC-MS, allowing for their identification and quantification.

Q6: Are there any alternative analytical methods for detecting this compound at low concentrations?

A6: Microchip electrophoresis coupled with gold nanoparticle (AuNP) preconcentration and electrochemical detection has been explored as a sensitive and direct method for analyzing trace levels of this compound and other endocrine disruptors []. This approach leverages the unique properties of AuNPs to enhance the preconcentration and separation of target analytes on a microchip platform. Detection limits in the femtomolar range have been reported for this compound using this method [].

Q7: How is this compound used in the study of liquid crystal systems?

A7: this compound is often employed as a co-surfactant in liquid crystal systems, particularly in combination with 5-phenylvalerate and toluene [, , ]. Research has focused on understanding the phase behavior of these systems, particularly the formation and characteristics of lamellar liquid crystalline phases [, ]. The evaporation path of these emulsions has also been investigated to understand how the composition of the liquid crystal changes during the evaporation process [, ]. These studies provide valuable insights into the behavior and properties of liquid crystal systems relevant to various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)